molecular formula C23H31N7O B2890896 2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920263-02-1

2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2890896
CAS No.: 920263-02-1
M. Wt: 421.549
InChI Key: QSUFFQMNAXUVEN-UHFFFAOYSA-N
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Description

The compound “2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocycles like this are often found in various bioactive molecules and have diverse functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolopyrimidine core. This core is a type of heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements. In this case, the ring includes carbon, nitrogen, and possibly other elements .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures related to 2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one have been synthesized to explore their chemical properties and potential biological activities. For example, the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has been reported, with some compounds exhibiting potent 5-HT2 antagonist activity, which could be valuable in developing treatments for neurological disorders (Watanabe et al., 1992).

Biological and Pharmacological Activities

Several compounds with similar structural features have shown promising biological and pharmacological activities. For instance, new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and tested as potential antihypertensive agents, indicating the therapeutic potential of these compounds in cardiovascular diseases (Bayomi et al., 1999). Additionally, compounds with a pyrimidino-pyrazino-pyrimidine core have been constructed using 1,2,4-triazole scaffolds, showcasing the versatility of these structures in synthesizing complex heterocyclic compounds (Khomenko et al., 2019).

Potential Therapeutic Applications

The exploration of these compounds extends to their potential therapeutic applications. For example, certain derivatives have been evaluated for their anti-bone cancer activity and molecular docking investigations, highlighting the potential of such compounds in oncology (Lv et al., 2019). This indicates the potential of compounds with similar structures to this compound in contributing to the development of new anticancer drugs.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to interact with a variety of biological receptors . These interactions often involve hydrogen bonding and dipole interactions .

Mode of Action

It is known that 1,2,4-triazole derivatives can operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of the compound and their impact on bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit good antitumor activities . This suggests that the compound may have similar effects.

Action Environment

It is known that the synthesis of similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action and stability of the compound.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O/c1-4-6-18(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)19-10-8-17(3)9-11-19/h8-11,16,18H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUFFQMNAXUVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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